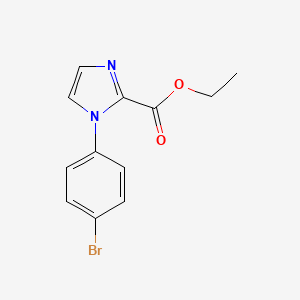
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate typically involves the condensation of 4-bromobenzaldehyde with glyoxal in the presence of ammonium acetate, followed by esterification with ethanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating the mixture in a polar solvent such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation: Imidazole N-oxides are formed.
Reduction: Imidazolines are produced.
Ester Hydrolysis: The corresponding carboxylic acid is obtained.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its imidazole moiety.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is largely dependent on its target application. In medicinal chemistry, the imidazole ring can interact with various biological targets, including enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate
- Ethyl 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate
- Ethyl 1-(4-methylphenyl)-1H-imidazole-2-carboxylate
Uniqueness
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science .
Propiedades
Fórmula molecular |
C12H11BrN2O2 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
ethyl 1-(4-bromophenyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-14-7-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 |
Clave InChI |
LTJKBLUSWLUVJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=CN1C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


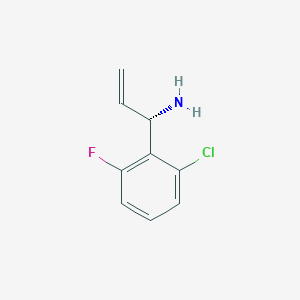

![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053808.png)


![6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13053824.png)
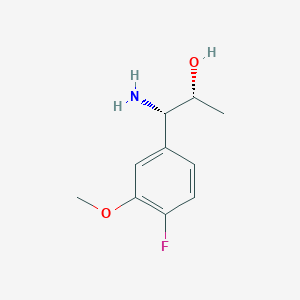


![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
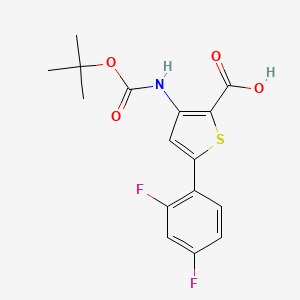
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
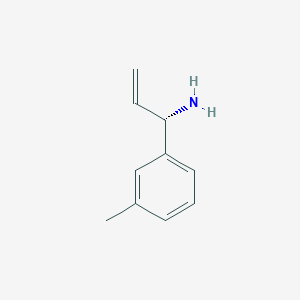
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
